1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(1-aminoethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(10)9-3-5-11(6-4-9)8(2)12/h7,9H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZZPKJFKHGXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one typically involves the reaction of piperidine with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of 1-chloro-2-aminoethane as the aminoethylating agent, which reacts with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or halides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperidin-1-yl ethan-1-one derivatives. Below is a detailed comparison with key analogs, focusing on structural features, molecular properties, and applications:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic substituents (e.g., pyrazole in , isoxazole-thiazole in ) expand π-π stacking and receptor-binding capabilities, making these analogs suitable for kinase inhibition or antifungal applications.
Stereochemical Specificity: The (1R)-configuration of the aminoethyl group distinguishes the target compound from racemic analogs. Enantiopure derivatives often exhibit superior pharmacokinetic profiles, as seen in antiparkinsonian agents like solangeprasum (a related piperidine-ethanone with fluorophenoxy and oxolane substituents) .
Applications: Agrochemicals: Derivatives with bulky aromatic substituents (e.g., isoxazole-thiazole in ) are optimized for crop protection due to their fungicidal activity. Medicinal Chemistry: Amino- or aminomethyl-substituted analogs (e.g., ) are prioritized in CNS drug discovery for their ability to cross the blood-brain barrier.
Biological Activity
1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one, also known as a piperidine derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring substituted with an aminoethyl group and an ethanone moiety, contributing to its unique pharmacological properties. The focus of this article is to detail the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molar Mass : 170.25 g/mol
- CAS Number : 1268522-23-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. Studies suggest that it modulates the activity of receptors involved in mood regulation and cognition, potentially offering therapeutic benefits for conditions such as depression and anxiety.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic functions within the microorganisms.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy in inhibiting the proliferation of cancer cell lines such as HepG2 (human liver cancer) with IC values indicating significant cytotoxicity . The compound's ability to induce apoptosis in cancer cells further supports its potential as a therapeutic agent.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Biological activity overview | Demonstrated antimicrobial and anticancer properties; interaction with molecular targets leads to physiological effects. | |
| PubMed | Multikinase inhibition | Identified as a scaffold for developing inhibitors targeting VEGFR-2, ERK-2, and Abl-1 kinases; showed anti-proliferative effects on HepG2 cells. |
| Mechanism exploration | Modulates neurotransmitter receptors; influences mood and cognition-related pathways. |
Synthesis and Industrial Production
The synthesis of this compound typically involves acylation reactions using piperidine derivatives with acetic anhydride or similar reagents under controlled conditions. Industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions.
Q & A
Q. What precautions are necessary for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves and safety goggles due to acute toxicity (Category 4 for oral/dermal exposure) .
- Ventilation : Use fume hoods to avoid inhalation risks (LC₅₀ > 2.5 mg/L in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
